VEGFR-2 Inhibitory Activity in Cancer Cell Lines: Impact of Thienyl-Pyrazole Core
A novel thienyl-pyrazole derivative (compound 3), which utilizes the same core structure as 4-Methyl-3-(2-Thienyl)-1H-Pyrazole, demonstrated superior or comparable cytotoxic activity to the reference drug sorafenib against multiple cancer cell lines. This evidence underscores the value of the thienyl-pyrazole core for generating potent VEGFR-2 inhibitors [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Derivative with Thienyl-Pyrazole Core: IC50 = 3.36 ± 0.2 µM (MCF-7), 9.58 ± 0.7 µM (PC-3) |
| Comparator Or Baseline | Sorafenib: IC50 = 7.06 µM (MCF-7), 11.50 µM (PC-3) (calculated from 2.1 and 1.2 fold differences) |
| Quantified Difference | 2.1-fold more active than sorafenib on MCF-7 cells; 1.2-fold more active on PC-3 cells. |
| Conditions | In vitro cytotoxicity assays on human breast (MCF-7) and prostate (PC-3) cancer cell lines. |
Why This Matters
Confirms that molecules built on the thienyl-pyrazole core can achieve or surpass the potency of established kinase inhibitors, supporting its procurement as a privileged scaffold for anticancer drug discovery.
- [1] Amin, L. H. T., et al. (2024). Synthesis, cytotoxicity assessment and molecular docking of novel thienyl-pyrazoles as VEGFR2 Inhibitors. Azhar International Journal of Pharmaceutical and Medical Sciences, 4(2), 33-42. View Source
